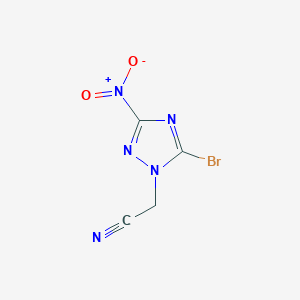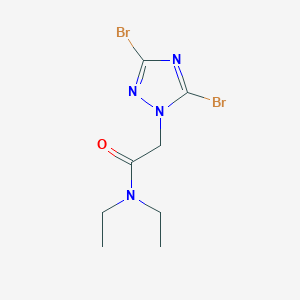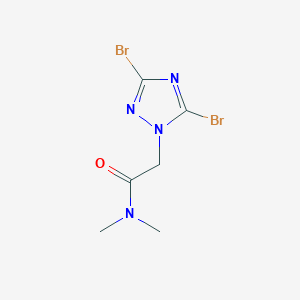![molecular formula C13H21NO3 B358950 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol CAS No. 112767-78-9](/img/structure/B358950.png)
2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol is an organic compound that belongs to the class of alcohols and amines It features a butanol backbone with a dimethoxyphenyl group and a methylamino group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol typically involves the reaction of 2,3-dimethoxybenzyl chloride with butan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,3-Dimethoxyphenyl)methylamino]ethanol
- 2-[(2,3-Dimethoxyphenyl)methylamino]propan-1-ol
- 2-[(2,3-Dimethoxyphenyl)methylamino]pentan-1-ol
Uniqueness
2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethoxyphenyl group and the butanol backbone differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Propiedades
IUPAC Name |
2-[(2,3-dimethoxyphenyl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-11(9-15)14-8-10-6-5-7-12(16-2)13(10)17-3/h5-7,11,14-15H,4,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKSSRFGEOCRJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C(=CC=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B358883.png)
![[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol](/img/structure/B358893.png)
![{2-Oxo-2-[(pyridin-2-ylmethyl)amino]ethoxy}acetic acid](/img/structure/B358897.png)
![5-[2-(Cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid](/img/structure/B358899.png)
![{2-[(3-Methylbutyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358901.png)
![{2-[(Furan-2-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358904.png)
![{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B358906.png)
![5-[4-(Ethoxycarbonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B358909.png)
![5-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B358911.png)
![5-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-5-oxopentanoic acid](/img/structure/B358916.png)

